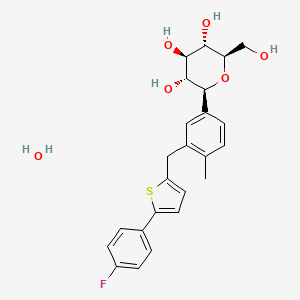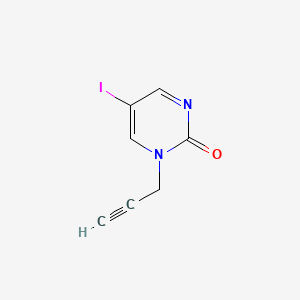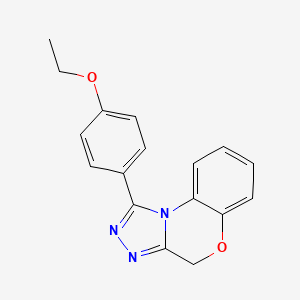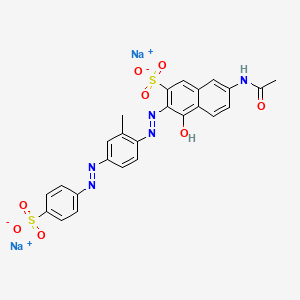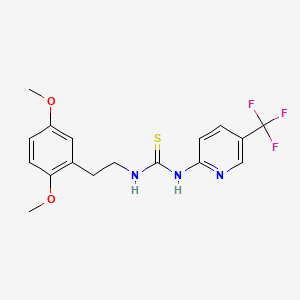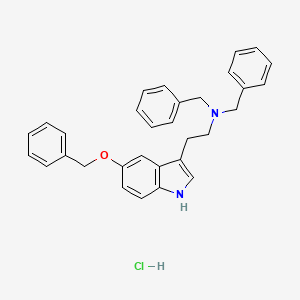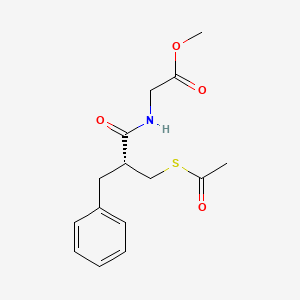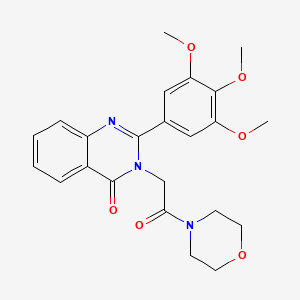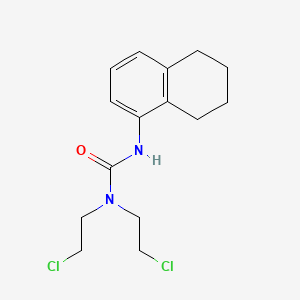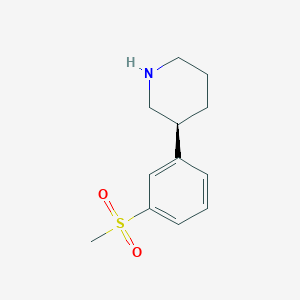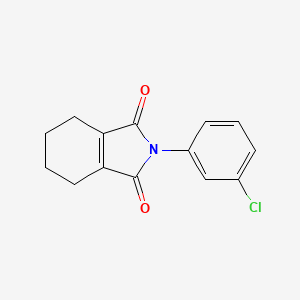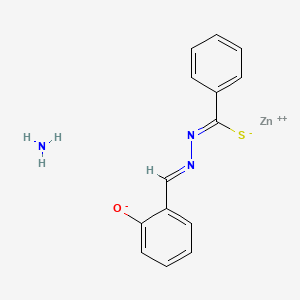
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is a coordination compound that features a zinc ion coordinated with 2-hydroxybenzaldehyde thiobenzoylhydrazone and an ammine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) typically involves the reaction of zinc salts with 2-hydroxybenzaldehyde thiobenzoylhydrazone in the presence of an ammine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme can be represented as follows:
ZnX2+2-Hydroxybenzaldehyde thiobenzoylhydrazone+NH3→(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)+HX
where ( \text{X} ) represents the anion of the zinc salt used (e.g., chloride, sulfate).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: Ligand substitution reactions can occur, where the ammine ligand or the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions will result in new coordination complexes with different ligands.
Scientific Research Applications
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: The compound’s potential antimicrobial and anticancer properties are being explored.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to coordinate with various biologically active molecules.
Industry: It is investigated for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) exerts its effects involves coordination chemistry principles. The zinc ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal chemistry or catalyzing reactions in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is unique due to the specific coordination environment around the zinc ion, which can impart distinct chemical and physical properties. Compared to its cadmium, copper, and nickel analogs, the zinc compound may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
132773-07-0 |
|---|---|
Molecular Formula |
C14H13N3OSZn |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
zinc;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.H3N.Zn/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;; |
InChI Key |
LQXURJCCPJCJFJ-OVWKBUNZSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


